molecular formula C15H13N3 B031207 1,3-Diphenyl-1H-pyrazol-5-amine CAS No. 5356-71-8

1,3-Diphenyl-1H-pyrazol-5-amine

Cat. No.: B031207
CAS No.: 5356-71-8
M. Wt: 235.28 g/mol
InChI Key: SXOFMEWDEKEVJU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and an amino group at position 5. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and organic materials .

Biochemical Analysis

Biochemical Properties

1,3-Diphenyl-1H-pyrazol-5-amine is involved in various biochemical reactionsFor instance, it has been suggested that the compound may have antibacterial activity, potentially interacting with enzymes or proteins in bacteria to inhibit their growth

Cellular Effects

Some pyrazole derivatives have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can undergo Pd-catalyzed C–N bond formation, a reaction that is used in the synthesis of different pyrazole derivatives This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be synthesized in a one-step process using commercially available aminopyrazoles and aryl halides . This suggests that the compound may be relatively stable under laboratory conditions.

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . The specific metabolic pathways involving this compound have not been identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylpyrazol-5-one with aniline hydrochlorides and phosphorus pentoxide under microwave irradiation . Another method includes the palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine using XPhos as a ligand and potassium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium-catalyzed reactions are favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-diphenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOFMEWDEKEVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201777
Record name Pyrazole, 5-amino-1,3-diphenyl-
Source EPA DSSTox
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-71-8
Record name 1,3-Diphenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5356-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 5-amino-1,3-diphenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diphenyl-1H-pyrazol-5-ylamine
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Synthesis routes and methods

Procedure details

To a solution of 1.08 g hydrazine in 10 ml 5N hydrochloric acid was added 1.45 g benzoylacetonitrile (prepared according to the procedure of Example 2), under stirring. The mixture was refluxed for 3 hrs. After cooling, the solution was neutralized with Na2CO3. The yellow precipitate was filtrated, washed with H2O, and dried to get 2.1 g 1,3-diphenyl-5-aminopyrazole.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What are the typical reactions 1,3-Diphenyl-1H-pyrazol-5-amine participates in, and what are the resulting products?

A1: this compound acts as a nucleophilic reagent in various condensation reactions. For instance, it reacts with isatins in aqueous media to yield 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives []. It can also react with 3-formylchromones under microwave irradiation and in the presence of KHSO4 as a catalyst to produce pyrazolo[3,4-b]pyridine derivatives []. Furthermore, it participates in a cyclo-condensation reaction with indolin-2-ones and barbituric acids in the presence of Alum and an ionic liquid, resulting in the formation of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]trione derivatives [].

Q2: Why is there a growing interest in using this compound in synthesizing pyrazolo[3,4-b]pyridine derivatives?

A2: Pyrazolo[3,4-b]pyridines are recognized as important building blocks for various pharmaceutical compounds due to their diverse biological activities []. The use of this compound in their synthesis, specifically through reactions with 3-formylchromones, is gaining traction due to the development of greener and more efficient methodologies. For instance, microwave irradiation and reusable catalysts like KHSO4 are being employed to make these reactions faster, solvent-free, and high-yielding []. This focus on sustainable chemistry aligns with the increasing demand for environmentally friendly synthetic routes in drug discovery and development.

Q3: What makes the synthesis of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]triones using this compound noteworthy?

A3: The synthesis of these complex heterocyclic systems utilizes this compound in a multi-component reaction involving indolin-2-ones and barbituric acids []. This particular synthetic route stands out due to its use of Alum as a reusable catalyst and an ionic liquid as a green reaction medium []. These features align with the principles of green chemistry, aiming to minimize waste and utilize environmentally friendly reagents and solvents. This approach offers a promising avenue for developing sustainable and efficient methods for synthesizing complex molecules with potential biological significance.

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